

# experimental use of 2-deoxy-D-ribitol in metabolic labeling studies

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## Compound of Interest

Compound Name: 2-deoxy-D-ribitol

Cat. No.: B8585339

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## Application Notes and Protocols for Metabolic Labeling Studies

A Note on **2-deoxy-D-ribitol**: Extensive literature review reveals a significant scarcity of information regarding the experimental use of **2-deoxy-D-ribitol** in metabolic labeling studies. This specific compound does not appear to be a commonly used tool in this research area. It is possible that the intended compound of interest was a related, more established molecule used in metabolic research. Therefore, these application notes will focus on two pertinent alternatives: 2-deoxy-D-glucose, a widely used glucose analog for studying glycolysis, and Ribitol, a sugar alcohol with emerging applications in metabolic research.

## Section 1: 2-Deoxy-D-Glucose in Metabolic Labeling Application Notes

2-Deoxy-D-glucose (2-DG) is a glucose analog in which the 2-hydroxyl group is replaced by hydrogen. This structural modification allows it to be recognized and transported by glucose transporters (GLUTs) and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P).<sup>[1][2]</sup> However, 2-DG6P cannot be further isomerized and thus accumulates within the cell, effectively inhibiting glycolysis.<sup>[2]</sup> This property makes 2-DG an invaluable tool for studying glucose uptake and glycolytic flux. Radio- and fluorescently-labeled versions of 2-DG are commonly used to quantify and visualize glucose metabolism in vitro and in vivo.<sup>[1][3][4]</sup>

## Quantitative Data

The following table summarizes key quantitative parameters for the use of 2-deoxy-D-glucose and its analogs in metabolic labeling studies.

Parameter	Value	Application	Reference
In Vivo Dosage (Radiolabeled)	10 $\mu$ Ci/gram body weight (mouse)	Measurement of tissue glucose utilization	[1]
In Vitro Concentration (Fluorescent)	400 $\mu$ M (2-NBDG)	Optimization of cell viability and uptake	[4]
In Vivo Dosage (Non-labeled)	0.5 - 1.0 g/kg	Imaging brain glucose metabolism with glucoCEST MRI	[5]
In Vitro Concentration (Non-labeled)	1.3 mM - 20 mM	Induction of antiproliferative effects in L929 cells	[6]
Clinical Trial Dosage (COVID-19)	63, 90, and 126 mg/kg/day	Adjunct therapy	[7]

## Experimental Protocols

Protocol 1: Measuring Glucose Utilization in Mouse Tissues using Radiolabeled 2-Deoxy-D-Glucose[1][8][9]

- Animal Preparation:
  - Use 8-week-old male mice, housed in groups with consistent environmental conditions.
  - Fast mice for 5-16 hours, depending on the experimental design (e.g., with or without insulin injection). Water should be accessible ad libitum.
- Reagent Preparation:
  - Prepare a solution of 2-deoxy-D-[1,2-<sup>3</sup>H]glucose. The recommended dose is 10  $\mu$ Ci per gram of mouse body weight.

- Mix the radiolabeled 2-DG with a 20% glucose solution at a volume ratio of 1:15. Keep the solution on ice.
- Injection and Blood Sampling:
  - Inject the prepared 2-DG solution into the mice.
  - Collect blood samples (approximately 50  $\mu$ L) from the tail tip at various time points (e.g., 0, 15, 30, 45 minutes) to measure blood glucose and radioactivity.
- Tissue Harvesting and Processing:
  - At the end of the experiment, euthanize the mice and harvest tissues of interest (e.g., muscle, brown adipose tissue).
  - Homogenize the tissues and perform biochemical assays to separate 2-DG from 2-DG-6P.
- Data Analysis:
  - Measure radioactivity in blood and tissue samples using a scintillation counter.
  - Calculate glucose utilization using the trapezoidal rule, which integrates the arterial plasma tracer concentration over time.[\[8\]](#)

#### Protocol 2: In Vitro Glucose Uptake Assay using 2-NBDG[\[4\]](#)

- Cell Culture and Fasting:
  - Plate cells (e.g., 4T07 breast cancer cells) in glass-bottom dishes and incubate for 24 hours.
  - To initiate the assay, fast the cells by replacing the culture medium with glucose-free DMEM. The optimal fasting time should be determined empirically but is often around 60-150 minutes. The inclusion of 10% serum in the fasting medium can prolong cell viability.
- Labeling:

- Introduce 2-[N-(7-nitrobenz-2-oxa-1,2-dioxol-4-yl)amino]-2-deoxyglucose (2-NBDG) to the cells at a final concentration of 400  $\mu\text{M}$ .
- Incubate for 20 minutes.
- Imaging and Quantification:
  - Wash the cells with phosphate-buffered saline (PBS) to remove excess 2-NBDG.
  - Quantify the uptake of 2-NBDG using fluorescence microscopy or a fluorescence plate reader.

## Visualizations

Mechanism of 2-Deoxy-D-Glucose action.

## Section 2: Ribitol in Metabolic Labeling and Pathway Analysis

### Application Notes

Ribitol is a pentose alcohol that can be metabolized by cells and influence various metabolic pathways.<sup>[10]</sup> Recent studies have shown that ribitol supplementation can alter central carbon metabolism, including enhancing glycolysis and affecting the pentose phosphate pathway (PPP) and the TCA cycle.<sup>[11]</sup> Exogenous ribitol is metabolized to ribitol-5-phosphate and CDP-ribitol.<sup>[11]</sup> This makes it a useful tool for investigating the metabolic reprogramming of cells, particularly in the context of cancer.<sup>[11][12]</sup> Furthermore, chemically modified ribitol derivatives, such as alkyne-tagged versions, are being developed for the metabolic labeling of specific glycoproteins.<sup>[13][14]</sup>

### Quantitative Data

The following table presents quantitative data from studies using ribitol to modulate cellular metabolism.

Parameter	Value	Cell Line/Model	Effect	Reference
Treatment Concentration	10 mM	MCF-7 breast cancer cells	Alteration of metabolic profile	[11]
Treatment Duration	3 days	MCF-7 breast cancer cells	Induction of metabolic changes	[11]
Metabolite Fold Change	1.86-fold increase	MCF-7 breast cancer cells	Increase in Glucose-6-Phosphate (G6P)	[11]
Probe Concentration	200 $\mu$ M	HEK293F cells	Metabolic labeling of $\alpha$ -dystroglycan	[13]
Probe Incubation Time	34 hours	HEK293F cells	Incorporation into glycoproteins	[13]
In Vivo Treatment	5% in drinking water	FKRP mutant mice	Increased CDP-ribitol levels in muscle	[15]

## Experimental Protocols

Protocol 3: Analysis of Metabolic Reprogramming by Ribitol in Cultured Cells[11]

- Cell Seeding:
  - Seed cells (e.g., MCF-7) in 6-well plates at a density of  $3 \times 10^5$  cells per well.
- Ribitol Treatment:
  - The following day, supplement the growth medium with 10 mM ribitol.
  - Culture the cells for 3 days in the ribitol-supplemented medium.
- Metabolite Extraction:

- Wash the cells with PBS.
- Extract metabolites using a suitable method, such as precipitation with cold methanol containing internal standards.
- Metabolomic Analysis:
  - Analyze the extracted metabolites using non-targeted global metabolomic profiling by LC/MS/MS.
- Data Analysis:
  - Identify and quantify changes in metabolite levels between control and ribitol-treated cells.
  - Perform pathway analysis to identify metabolic pathways significantly altered by ribitol treatment.

#### Protocol 4: Metabolic Labeling of Glycoproteins with Alkyne-Tagged Ribitol-5-Phosphate[\[13\]](#) [\[14\]](#)

- Cell Culture and Induction:
  - Use cells engineered to overexpress the target glycoprotein (e.g., HEK293F cells expressing FLAG-tagged  $\alpha$ -dystroglycan).
  - Induce protein expression according to the specific system (e.g., with doxycycline).
- Probe Treatment:
  - Two days after induction, treat the cells with 200  $\mu$ M of an alkyne-tagged ribitol-5-phosphate derivative for 34 hours.
- Protein Purification:
  - Collect the culture media and immunoprecipitate the tagged glycoprotein using an appropriate antibody (e.g., anti-FLAG resin).
- Bioorthogonal Ligation (Click Chemistry):

- On-resin, perform a click reaction with a fluorescently labeled azide (e.g., Cy5-picolyl azide) to tag the incorporated alkyne probe.
- Detection:
  - Elute the proteins, resolve them by SDS-PAGE, and detect the labeled glycoprotein by in-gel fluorescence.

## Visualizations

Metabolic fate and effects of Ribitol.

Workflow for glycoprotein labeling.

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